molecular formula C26H30O10 B1245510 abacopterin B

abacopterin B

Cat. No.: B1245510
M. Wt: 502.5 g/mol
InChI Key: RILIBNNLUUUUJS-ZVTAQKPHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Abacopterin B is a flavan-4-ol glycoside isolated from the rhizomes of Abacopteris penangiana (syn. Pronephrium penangianum), a fern species traditionally used in Chinese and Southeast Asian medicine for treating inflammation, metabolic disorders, and benign prostatic hyperplasia (BPH) . Structurally, it belongs to a class of flavonoid derivatives characterized by a 7-hydroxy-4'-methoxy-6,8-dimethylanthocyanidin aglycone core conjugated with a glucose unit. The compound is distinguished by its acetylated sugar moiety and stereochemical configuration at the C-4 position .

Properties

Molecular Formula

C26H30O10

Molecular Weight

502.5 g/mol

IUPAC Name

[(3S,5R,6R,7S,8R,10S,12S)-6,16-dihydroxy-5-(hydroxymethyl)-12-(4-methoxyphenyl)-15,17-dimethyl-2,4,9,13-tetraoxatetracyclo[8.7.1.03,8.014,18]octadeca-1(17),14(18),15-trien-7-yl] acetate

InChI

InChI=1S/C26H30O10/c1-11-20(29)12(2)23-19-17(9-16(33-22(11)19)14-5-7-15(31-4)8-6-14)34-25-24(32-13(3)28)21(30)18(10-27)35-26(25)36-23/h5-8,16-18,21,24-27,29-30H,9-10H2,1-4H3/t16-,17-,18+,21+,24-,25+,26-/m0/s1

InChI Key

RILIBNNLUUUUJS-ZVTAQKPHSA-N

Isomeric SMILES

CC1=C(C(=C2C3=C1O[C@@H](C[C@@H]3O[C@@H]4[C@H]([C@@H]([C@H](O[C@H]4O2)CO)O)OC(=O)C)C5=CC=C(C=C5)OC)C)O

Canonical SMILES

CC1=C(C(=C2C3=C1OC(CC3OC4C(C(C(OC4O2)CO)O)OC(=O)C)C5=CC=C(C=C5)OC)C)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Abacopterin B shares structural and functional similarities with other flavan-4-ol glycosides from A. penangiana, particularly abacopterin A , abacopterin C , and 6'-O-acetyleruberin A . Below is a detailed comparison:

Table 1: Structural and Functional Comparison of this compound with Analogues

Compound Molecular Formula Key Structural Features Bioactivity Reference
This compound C₂₃H₂₆O₁₂ Acetylated glucose at C-6'; C-4 (R-configuration) Presumed anti-inflammatory and anti-BPH activity (inferred from TFA studies)
Abacopterin A C₂₃H₂₆O₁₂ Acetylated glucose at C-6'; C-4 (S-configuration) Reduces hyperlipidemia and inflammation in mice; inhibits NF-κB signaling
Abacopterin C C₂₂H₂₄O₁₁ Non-acetylated glucose; C-4 (R-configuration) Weak cytotoxic activity against tumor cell lines (e.g., HepG2, MCF-7)
6'-O-Acetyleruberin A C₂₃H₂₆O₁₂ Acetylated glucose at C-6'; structural isomer of this compound Uncharacterized bioactivity; identified via HPLC-MS/MS

Structural Similarities and Differences

  • Core Aglycone : All abacopterins share the same 7-hydroxy-4'-methoxy-6,8-dimethylanthocyanidin backbone, which is critical for UV absorption at 228 and 276 nm .
  • Glycosylation : this compound and A are acetylated at the C-6' position of the glucose unit, whereas abacopterin C lacks this modification.
  • Stereochemistry : this compound and C exhibit an R-configuration at C-4, contrasting with the S-configuration in abacopterin A. This difference influences their binding affinity to molecular targets like NF-κB .

Functional Comparison

  • Anti-Inflammatory Activity : Abacopterin A is the most studied, showing potent inhibition of TNF-α-induced NF-κB activation (IC₅₀ ~14–16 µM) and ameliorating metabolic syndrome in rodent models . While this compound is presumed to share these properties due to structural overlap, its efficacy remains unquantified.
  • Anti-Proliferative Effects : Abacopterin C exhibits mild cytotoxicity (IC₅₀ >50 µM) against cancer cells, whereas this compound’s role in tumor suppression is underexplored .
  • Metabolic Regulation: Total flavonoid glycosides (TFA) from A. penangiana, which include this compound, reduce lipid levels and inflammation in hyperlipidemic rats, suggesting synergistic effects among isomers .

Q & A

Q. How can researchers conduct a comprehensive literature review to contextualize this compound’s novelty?

  • Methodological Answer : Use structured frameworks like PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to refine search strategies. Query databases (e.g., PubMed, SciFinder) with Boolean operators and document inclusion/exclusion criteria .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
abacopterin B
Reactant of Route 2
abacopterin B

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